Norlevorphanol is a natural product found in Papaver somniferum with data available.
Norlevorphanol
CAS No.: 39131-41-4
Cat. No.: VC14341490
Molecular Formula: C16H21NO
Molecular Weight: 243.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39131-41-4 |
|---|---|
| Molecular Formula | C16H21NO |
| Molecular Weight | 243.34 g/mol |
| IUPAC Name | (1R,9R,10R)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
| Standard InChI | InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/t13-,15+,16+/m0/s1 |
| Standard InChI Key | IYNWSQDZXMGGGI-NUEKZKHPSA-N |
| Isomeric SMILES | C1CC[C@@]23CCN[C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O |
| SMILES | C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
| Canonical SMILES | C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O |
Introduction
Chemical Identity and Structural Characteristics
Norlevorphanol (IUPAC name: (−)-17-methylmorphinan-3-ol) is characterized by a phenanthrene-derived backbone common to morphinan opioids. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.344 g/mol . The compound exhibits absolute stereochemistry with three defined stereocenters, conferring its (−)-optical activity . The absence of a 6-hydroxyl group distinguishes it from morphine derivatives, while the 3-hydroxyl group is critical for receptor binding .
Stereochemical Configuration
The stereochemistry of norlevorphanol is pivotal to its pharmacological activity. The levo-configuration at the C-9, C-13, and C-14 positions aligns with high-affinity binding to μ-opioid receptors (MOR) . Comparative analyses suggest that enantiomeric purity directly influences analgesic potency and side-effect profiles in morphinan analogs .
Table 1: Key Chemical Properties of Norlevorphanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁NO |
| Molecular Weight | 243.344 g/mol |
| Optical Activity | (−)-isomer |
| Defined Stereocenters | 3 |
| SMILES | OC1=CC2=C(C[C@H]3NCC[C@@]24CCCC[C@@H]34)C=C1 |
| InChI Key | IYNWSQDZXMGGGI-NUEKZKHPSA-N |
Pharmacodynamics and Receptor Interactions
Norlevorphanol exhibits multifunctional pharmacodynamics, engaging classical opioid receptors and non-opioid targets such as the N-methyl-D-aspartate (NMDA) receptor.
Opioid Receptor Affinity
As a μ-opioid receptor agonist, norlevorphanol shares structural motifs with levorphanol but lacks the N-methyl group, reducing its potency relative to the parent compound . In vitro studies on related morphinans suggest norlevorphanol’s Ki values for MOR are approximately 0.2–0.5 nM, though direct binding assays specific to norlevorphanol remain limited . Its δ- and κ-opioid receptor affinities are weaker, aligning with its classification as a MOR-preferring agonist .
NMDA Receptor Antagonism
Norlevorphanol demonstrates non-competitive NMDA receptor antagonism, a property shared with dextromethorphan and levorphanol . Mechanistic studies on 3-hydroxymorphinan (norlevorphanol’s racemic form) reveal inhibition of glutamate release in rat cerebrocortical synaptosomes, with IC₅₀ values of 1.2–3.5 μM . This dual opioid-NMDA activity positions norlevorphanol as a candidate for neuropathic pain modulation, though clinical evidence is absent .
Neuropharmacological Effects
Neuroprotective Properties
3-Hydroxymorphinan exhibits neurotrophic effects on dopaminergic neurons, as demonstrated in LPS-induced neurotoxicity models . Pretreatment with 3-hydroxymorphinan (10 μM) increased neuronal survival by 42% and attenuated pro-inflammatory cytokine release . These effects are mediated via σ-1 receptor activation and downstream inhibition of reactive oxygen species .
Metabolic Pathways and Pharmacokinetics
Norlevorphanol is primarily metabolized via hepatic glucuronidation to norlevorphanol-3-glucuronide, which is renally excreted . Cytochrome P450 (CYP) 2D6 and 3A4 mediate N-demethylation, though its metabolic stability exceeds that of dextromethorphan due to steric hindrance at the 3-hydroxyl group .
Table 2: Key Metabolic Enzymes and Pathways
| Enzyme | Pathway | Metabolite |
|---|---|---|
| UGT2B7 | Glucuronidation | Norlevorphanol-3-glucuronide |
| CYP2D6 | N-demethylation | 3-Hydroxymorphinan |
| CYP3A4 | Oxidative metabolism | Norlevorphanol ketone |
Pharmacokinetic studies in rats show a terminal half-life of 6–8 hours, with significant accumulation in adipose tissue . Oral bioavailability remains uncharacterized due to the compound’s regulatory status.
Clinical and Therapeutic Considerations
Norlevorphanol has never been marketed, likely due to its Schedule I classification and competition from safer analgesics . Preclinical data suggest potential applications in:
-
Neuropathic pain: Dual MOR-NMDA activity could address central sensitization.
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Neurodegenerative diseases: σ-1-mediated neuroprotection may benefit Parkinson’s or Alzheimer’s models.
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Opioid rotation: As a high-affinity MOR agonist, it could serve as an alternative for morphine-tolerant patients.
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